molecular formula C10H11NO B1582060 2,4,6-Trimethylphenyl isocyanate CAS No. 2958-62-5

2,4,6-Trimethylphenyl isocyanate

Cat. No.: B1582060
CAS No.: 2958-62-5
M. Wt: 161.2 g/mol
InChI Key: HJHZRZFONUPQAA-UHFFFAOYSA-N
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Description

Overview of Isocyanate Functional Group Reactivity in Complex Systems

The isocyanate functional group, characterized by the formula R−N=C=O, is a cornerstone of modern synthetic chemistry due to its high reactivity as an electrophile. pcimag.comdoxuchem.com This reactivity stems from the electron-deficient carbon atom, which is susceptible to attack by a wide range of nucleophiles. gas-sensing.com The primary reactions of isocyanates involve the addition of compounds with active hydrogen atoms, such as alcohols, amines, and water. The reaction with an alcohol yields a urethane (B1682113) linkage, while the reaction with an amine produces a urea (B33335) derivative. wernerblank.com These fundamental reactions form the basis for the synthesis of polyurethanes and polyureas, two major classes of polymers with extensive industrial applications. doxuchem.comwernerblank.com

In more complex chemical environments, the reactivity of the isocyanate group is influenced by the electronic nature of its substituent (R). Electron-withdrawing groups attached to the nitrogen atom enhance the electrophilicity of the carbon, increasing the isocyanate's reactivity. Conversely, electron-donating groups decrease its reactivity. Aromatic isocyanates, where the NCO group is attached to an aromatic ring, are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aryl group. doxuchem.comgas-sensing.comwernerblank.com This heightened reactivity is advantageous in processes requiring rapid reaction times, such as in the production of polyurethane foams and elastomers. gas-sensing.comwernerblank.com The versatility of isocyanates is further demonstrated in multicomponent reactions, where they can combine with multiple reactants in a single step to create complex molecules, showcasing their utility in generating molecular diversity efficiently.

Significance of Steric Hindrance in Aromatic Isocyanates: The 2,4,6-Trimethylphenyl Moiety

While electronic effects are a primary driver of isocyanate reactivity, steric hindrance plays a crucial and nuanced role, particularly in aromatic isocyanates. The 2,4,6-trimethylphenyl moiety, also known as the mesityl group, is a classic example of a sterically demanding substituent. In 2,4,6-trimethylphenyl isocyanate, the isocyanate group is flanked by two ortho-methyl groups on the aromatic ring. This steric bulk significantly influences its reaction kinetics and pathways compared to less hindered aromatic isocyanates like toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI). gas-sensing.comwernerblank.com

The methyl groups physically obstruct the approach of nucleophiles to the electrophilic carbon of the isocyanate group. This steric shielding can decrease the rate of reaction compared to unhindered aromatic isocyanates. However, this effect can be exploited to achieve greater selectivity in complex syntheses. More profoundly, research in related fields, such as N-heterocyclic carbene (NHC) catalysis, has shown that sterically hindered N-mesityl groups can have a rate-accelerating effect under certain conditions. nih.gov In some catalytic cycles, the steric hindrance renders the initial addition of a catalyst to an electrophile irreversible, which in turn accelerates the formation of key reaction intermediates. nih.gov This principle suggests that the steric bulk of the 2,4,6-trimethylphenyl group can be a tool to control reaction outcomes, favoring specific pathways and enabling the synthesis of complex molecular architectures that would be difficult to access with less hindered isocyanates.

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 2958-62-5
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 43-46 °C
Flash Point 104 °C (219 °F)
Synonyms Mesityl isocyanate, 2-Isocyanato-1,3,5-trimethylbenzene

This table presents data compiled from multiple chemical supplier sources. fishersci.casigmaaldrich.comscbt.com

Historical Context of this compound in Organic Synthesis Research

While the isocyanate functional group was first reported by Wurtz in 1848, the development and application of specific isocyanates have followed distinct trajectories. Large-scale industrial production has focused on diisocyanates like TDI and MDI for the polymer industry. gas-sensing.comwernerblank.com In contrast, this compound has carved out a niche as a specialized reagent in academic and industrial research laboratories. Its synthesis is commonly achieved through the phosgenation of 2,4,6-trimethylaniline (B148799) (mesitylamine).

The historical significance of this compound in organic synthesis lies in its utility as a sterically hindered building block. Researchers have employed it to synthesize bulky urea and carbamate (B1207046) derivatives that serve as ligands for metal complexes or as sterically encumbered catalysts. The presence of the mesityl group provides not only steric bulk but also enhanced solubility in organic solvents and thermal stability to the resulting molecules. While it may not have the production volume of commodity isocyanates, its role in fundamental research has been crucial for probing the effects of steric hindrance on reaction mechanisms and for constructing highly tailored molecular frameworks. It serves as a prime example of a reagent designed for precise synthetic control rather than for bulk polymer production. fishersci.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanato-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHZRZFONUPQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344234
Record name 2,4,6-Trimethylphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2958-62-5
Record name 2,4,6-Trimethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylphenyl isocyanate
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Synthetic Methodologies and Precursor Chemistry

Phosgene-Based Synthesis Routes

The use of phosgene (B1210022) and its derivatives remains a cornerstone for the industrial production of isocyanates, including 2,4,6-trimethylphenyl isocyanate. These methods are valued for their efficiency and high yields, despite the significant hazards associated with the reagents.

The primary industrial method for producing aromatic isocyanates is the reaction of the corresponding primary amine with phosgene (COCl₂). nih.govdigitellinc.com This process, known as phosgenation, is applicable to the synthesis of this compound from its precursor, 2,4,6-trimethylphenylamine. The reaction is typically conducted in the liquid phase using an inert solvent.

The general mechanism involves the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This multi-step process results in the formation of the isocyanate and two equivalents of hydrogen chloride (HCl) as a byproduct. newdrugapprovals.org The reaction can be summarized as follows:

(CH₃)₃C₆H₂NH₂ + COCl₂ → (CH₃)₃C₆H₂NCO + 2 HCl

Industrially, this reaction is often performed at elevated temperatures. researchgate.net To neutralize the corrosive HCl byproduct, a base such as pyridine (B92270) may be used, particularly in laboratory-scale syntheses. newdrugapprovals.org The direct phosgenation method is well-suited for amines with high boiling points and is a standard procedure for large-scale production of isocyanates like MDI and TDI. nih.gov

Due to the extreme toxicity and gaseous nature of phosgene, a safer, solid alternative known as triphosgene (B27547), or bis(trichloromethyl) carbonate, is often employed in laboratory settings. newdrugapprovals.orgnih.gov Triphosgene serves as a convenient source of phosgene in situ. One molecule of triphosgene is equivalent to three molecules of phosgene.

The preparation of an aromatic isocyanate using triphosgene typically involves dissolving the amine precursor, such as 2,4,6-trimethylphenylamine, in a suitable solvent like dichloromethane (B109758) (DCM) or toluene (B28343). Triphosgene is then added, followed by a tertiary amine base like triethylamine (B128534) (Et₃N) to scavenge the HCl produced. researchgate.netrsc.org The reaction mixture is often cooled initially and then allowed to warm to room temperature. rsc.org This method provides a high-yielding and more manageable route to isocyanates compared to using gaseous phosgene directly. orgsyn.org

ReactantReagentSolventBaseTypical YieldReference
Aromatic AmineTriphosgeneDichloromethane (DCM)Triethylamine (Et₃N)Good to Excellent rsc.org, researchgate.net
L-Phenylalanine methyl ester hydrochlorideTriphosgeneDichloromethane / WaterSodium Bicarbonate98% orgsyn.org

Table 1. General Conditions for Isocyanate Synthesis Using Triphosgene. This table illustrates common parameters for the synthesis of isocyanates from amines using triphosgene, a safer alternative to phosgene gas. The specific conditions can be adapted for the synthesis of this compound.

Phosgene-Free Synthetic Strategies

Growing environmental and safety concerns have spurred the development of synthetic routes that avoid the use of phosgene. acs.org These "green" methodologies often rely on alternative carbonyl sources and catalytic systems.

A prominent phosgene-free strategy involves the use of carbon dioxide (CO₂) or its derivatives, such as dimethyl carbonate (DMC), as the carbonyl source. nih.govionike.com This approach typically proceeds in two main steps: the formation of a carbamate (B1207046) intermediate, followed by its thermal decomposition to the isocyanate. acs.org

For the synthesis of this compound, the corresponding amine would first be converted to an N-aryl carbamate. The reaction of aromatic amines with DMC to form carbamates can be more challenging than with aliphatic amines due to the lower basicity and nucleophilicity of the aromatic amine, often requiring harsher reaction conditions. nih.govacs.org

Once the carbamate intermediate, such as methyl N-(2,4,6-trimethylphenyl)carbamate, is formed, it is subjected to thermal decomposition to yield the desired isocyanate and an alcohol byproduct (e.g., methanol). nih.gov This phosgene-free route is considered cleaner as it avoids the formation of corrosive HCl. acs.org

Several other non-phosgene methods have been developed for isocyanate synthesis:

Reductive Carbonylation of Nitroarenes: This method aims to produce isocyanates directly from nitro compounds (e.g., 2,4,6-trimethyl-1-nitrobenzene) and carbon monoxide (CO). digitellinc.com It represents a concise route but has yet to be widely implemented industrially. digitellinc.com

Oxidative Carbonylation of Amines: In this process, the amine reacts with CO and an oxidant, typically oxygen, to form the isocyanate. acs.orgionike.com This method avoids phosgene but can involve the risk of explosive gas mixtures. ionike.com

The Urea (B33335) Method: This pathway involves reacting an amine with urea to form a substituted urea, which is then treated with an alcohol to form a carbamate. nih.gov The subsequent thermal decomposition of the carbamate yields the isocyanate. This process uses urea as a safe alternative carbonyl source. ionike.com

MethodPrecursorsKey IntermediateAdvantageReference
Carbon Dioxide InsertionAromatic Amine, CO₂/DMCAromatic CarbamateAvoids phosgene and HCl byproduct nih.gov, acs.org
Reductive CarbonylationNitroarene, CO(none)Direct, concise route digitellinc.com
Oxidative CarbonylationAromatic Amine, CO, O₂(none)Avoids phosgene acs.org, ionike.com
Urea MethodAromatic Amine, Urea, AlcoholSubstituted Urea, CarbamateUses safe, inexpensive reagents nih.gov, ionike.com

Table 2. Overview of Phosgene-Free Synthetic Strategies. This table summarizes various non-phosgene routes for the synthesis of aromatic isocyanates, highlighting the precursors, key intermediates, and primary advantages of each method.

Nitrile Oxide Rearrangement Pathways

A distinct and mechanistically interesting route to this compound is through the thermal rearrangement of 2,4,6-trimethylbenzonitrile (B1295322) N-oxide. rsc.orgrsc.org This reaction has been known for many decades, but its mechanism has been the subject of detailed investigation. rsc.org

Studies involving isotopic labeling have shown that the rearrangement is not a simple intramolecular process. rsc.org When a mixture of labeled and unlabeled nitrile oxides is rearranged, the isotopic label is exchanged between molecules. This suggests a pathway involving an initial polymerization of the nitrile oxide molecules, followed by the decomposition of the resulting polymer to form the isocyanate. rsc.orgrsc.org The rearrangement can be catalyzed at room temperature by acids like trifluoroacetic acid. rsc.org

Another related pathway involves the addition of sulfur dioxide (SO₂) to a nitrile oxide, which forms a heterocyclic adduct. rsc.org This adduct can then decompose to release SO₂ and the corresponding isocyanate. chemrxiv.orgchemrxiv.org

Thermal Rearrangement of 2,4,6-Trimethylbenzonitrile N-oxide to this compound

The thermal conversion of 2,4,6-trimethylbenzonitrile N-oxide into this compound is a well-documented rearrangement reaction. psu.edursc.org This process has been known for many decades, yet its underlying mechanism has been a topic of considerable scientific investigation. psu.edu Early hypotheses involving ionic intermediates or a radical dissociation-recombination pathway were largely discounted. psu.edu For instance, the failure to observe a Chemically Induced Dynamic Nuclear Polarization (CIDNP) effect during the rearrangement of 2,4,6-trimethylbenzonitrile N-oxide ruled out a simple radical dissociation mechanism. psu.edu Similarly, experiments showing that the alkyl group's constitution and configuration are preserved during the rearrangement disproved a pathway involving the formation of an organic cation and a fulminate (B1208216) anion. psu.edu

The reaction is understood to proceed through an intermolecular process, rather than a strictly intramolecular one. psu.edu Evidence suggests the pathway involves an initial polymerization of the nitrile oxide molecules, which is then followed by the decomposition of the resulting polymer to yield the isocyanate. psu.edursc.org

Mechanistic Studies of Nitrile Oxide-Isocyanate Rearrangement

To unravel the complexities of the rearrangement, researchers have employed a variety of investigative techniques, including isotopic labeling, kinetic analysis, and studies on catalysis.

Isotopic labeling studies have been instrumental in clarifying the mechanism of the nitrile oxide to isocyanate rearrangement. psu.edursc.org In a key series of experiments, 2,4,6-trimethylbenzonitrile N-oxide was studied using double isotopic labeling with both deuterium (B1214612) (²H) and oxygen-18 (¹⁸O). psu.edursc.org

Table 1: Key Findings from Isotopic Labeling Studies

Isotope Used Labeled Compound Key Observation Mechanistic Implication
¹⁸O 2,4,6-Trimethylbenzonitrile N-oxide Exchange of oxygen atoms occurs between nitrile oxide molecules. psu.edursc.org The rearrangement is an intermolecular process, not intramolecular. psu.edu
²H / ¹³C Benzonitrile oxide mixture No formation of doubly labeled phenyl isocyanate. psu.edu Initially misinterpreted as an intramolecular pathway. psu.edu

Kinetic studies of the thermal rearrangement of 2,4,6-trimethylbenzonitrile N-oxide have provided further evidence for the proposed mechanism. The results from these analyses suggest that the reaction pathway involves a polymerization step, which can be catalyzed by either electrophiles or nucleophiles. psu.edursc.org This polymer then decomposes to form the final isocyanate product. psu.edursc.org

The rearrangement of nitrile oxides to isocyanates can be significantly accelerated through catalysis. It has been demonstrated that trifluoroacetic acid is an effective catalyst for the rearrangement of 2,4,6-trimethylbenzonitrile N-oxide, allowing the reaction to proceed at room temperature. psu.edursc.org The catalytic action of the acid was confirmed by treating the reaction product with aniline, which resulted in the formation of the corresponding diaryl urea, a characteristic reaction of isocyanates. psu.edu Other acids, such as boron tribromide, were found to be much less effective catalysts for this transformation. psu.edu The use of an acid catalyst like trifluoroacetic acid provides a milder alternative to the thermal conditions typically required for the rearrangement. psu.edu

Advanced Reaction Chemistry and Mechanistic Investigations

Nucleophilic Addition Reactions with 2,4,6-Trimethylphenyl Isocyanate

The isocyanate functional group (-N=C=O) is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. The presence of three methyl groups on the phenyl ring in this compound modulates this reactivity.

The reaction of isocyanates with alcohols yields carbamates (urethanes), a fundamental transformation in polyurethane chemistry. kuleuven.be The reaction of this compound with an alcohol, such as methanol (B129727) or ethanol, proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a carbamate (B1207046).

The mechanism is generally considered to be bimolecular, with the rate of reaction being first order in both isocyanate and alcohol concentration. kuleuven.be However, studies on similar aryl isocyanates have shown that the alcohol can also act as a catalyst, leading to a more complex kinetic profile where higher-order dependence on the alcohol concentration is observed, suggesting the involvement of alcohol associates in the reaction mechanism. kuleuven.be The steric hindrance from the ortho-methyl groups in this compound is expected to decrease the reaction rate compared to less hindered aryl isocyanates like phenyl isocyanate.

Table 1: Reactants and Products in Carbamate Formation

Reactant 1 Reactant 2 Product
This compound Methanol Methyl N-(2,4,6-trimethylphenyl)carbamate
This compound Ethanol Ethyl N-(2,4,6-trimethylphenyl)carbamate

The reaction between an isocyanate and an amine is a common and efficient method for the synthesis of substituted ureas. commonorganicchemistry.com This reaction is typically fast and proceeds without the need for a catalyst, involving the nucleophilic addition of the amine's nitrogen to the isocyanate's carbonyl carbon. commonorganicchemistry.com

Recent research has demonstrated the efficacy of iron(II) precatalysts in the hydroamination of isocyanates, including this compound, to form ureas. A two-coordinate Fe(II) m-terphenyl (B1677559) complex has been shown to be an effective precatalyst for the mono- and di-insertion of isocyanates into the N-H bonds of primary and secondary amines. acs.org This catalytic approach offers an atom-economical route to urea (B33335) derivatives. The product selectivity between ureas and biurets can be controlled by modifying the reaction conditions. acs.org

In the presence of more nucleophilic amines, the Fe(II)-catalyzed hydroamination of isocyanates can lead to the insertion of multiple isocyanate molecules into the N-H bond. acs.org This results in the formation of biuret (B89757), triuret, and even tetrauret (B3274340) derivatives through di- and polyinsertion pathways. acs.org These higher-order insertion products are challenging to synthesize through other methods. The steric bulk of the 2,4,6-trimethylphenyl group can influence the extent of polyinsertion.

Table 2: Products of Mono- and Di-insertion Reactions

Isocyanate Amine Mono-insertion Product Di-insertion Product
This compound Primary Amine (R-NH₂) N-(2,4,6-trimethylphenyl)-N'-R-urea N,N''-bis(2,4,6-trimethylphenyl)-N'-R-biuret

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water. fishersci.ca The hydrolysis reaction initially forms an unstable carbamic acid intermediate, which then decomposes to yield 2,4,6-trimethylaniline (B148799) and carbon dioxide. researchgate.net The resulting amine is nucleophilic and can further react with unreacted isocyanate to form a symmetrically disubstituted urea, in this case, 1,3-bis(2,4,6-trimethylphenyl)urea. bioorganic-chemistry.com The rate of hydrolysis for aryl isocyanates can be influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.org The steric hindrance in this compound may affect the rate of this reaction compared to less hindered aryl isocyanates. nih.gov

Synthesis of Substituted Ureas with Amines

Cycloaddition Reactions of this compound

Isocyanates can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The reactivity of this compound in such reactions is influenced by the electronic nature of the isocyanate group and the steric hindrance from the mesityl group.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org While isocyanates can act as dienophiles, particularly when activated by electron-withdrawing groups, the steric bulk of the 2,4,6-trimethylphenyl group might hinder its participation in such reactions.

Isocyanates can also undergo [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides and azides. arkat-usa.orgresearchgate.net These reactions lead to the formation of five-membered heterocyclic rings. For example, the reaction of an aryl isocyanate with a nitrile oxide can yield a 1,2,4-oxadiazol-5-one derivative. The feasibility and regioselectivity of such reactions with this compound would depend on the specific 1,3-dipole used and the reaction conditions. Furthermore, isocyanates can react with themselves in a cyclotrimerization reaction to form isocyanurates, particularly in the presence of certain catalysts. acs.org

Insertion Reactions into Metal-Heteroatom Bonds

The reactivity of this compound is prominently featured in its ability to undergo insertion reactions with various metal-heteroatom bonds. These reactions are fundamental in constructing more complex organometallic frameworks and have been a subject of detailed mechanistic investigation.

Insertion into Tin(II) Alkoxide Bonds

The insertion of aryl isocyanates, including this compound, into the Sn-O bonds of tin(II) alkoxides such as [Sn(OiPr)2] and [Sn(OtBu)2], has been systematically studied. nih.govacs.org This research provides a clear example of how the electronic and steric nature of the isocyanate substituent dictates the reaction outcome.

Research has demonstrated a distinct difference in reactivity between aryl and alkyl isocyanates when reacting with tin(II) alkoxides. nih.govbath.ac.uk When this compound (Mes-NCO) reacts with toluene (B28343) solutions of [Sn(OiPr)2] or [Sn(OtBu)2], only mono-insertion products are formed, even when the isocyanate is added in a 2:1 stoichiometric ratio. nih.govacs.org This leads to the formation of heteroleptic mono-insertion species, which have been structurally characterized as dimeric iso-carbamate complexes. nih.govresearchgate.net

In contrast, the reaction of these tin(II) alkoxides with less bulky alkyl isocyanates (like isopropyl or cyclohexyl isocyanate) consistently yields bis-insertion products, resulting in homoleptic tin(II) iso-carbamates. nih.govnih.gov The reaction with tert-butyl isocyanate shows reversible mono-insertion, highlighting a borderline case. bath.ac.uk

The identity of these mono- and bis-insertion products was confirmed through microanalysis, NMR spectroscopy, and single-crystal X-ray diffraction. nih.govacs.org

Table 1: Products of Isocyanate Insertion into Tin(II) Alkoxides

Tin(II) Alkoxide Isocyanate Isocyanate Type Product Type Resulting Complex Example
[Sn(OiPr)2] This compound Aryl Mono-insertion [Sn{κ²-N,O-Mes-NC(OiPr)O}(μ-OiPr)]2 nih.govnih.gov
[Sn(OtBu)2] This compound Aryl Mono-insertion [Sn{κ²-N,O-Mes-NC(OtBu)O}(μ-OtBu)]2 nih.govnih.gov
[Sn(OiPr)2] Isopropyl isocyanate Alkyl Bis-insertion [Sn{κ²-N,O-iPr-NC(OiPr)O}2] nih.gov

The selective formation of mono-insertion products with this compound is attributed to the significant steric bulk of the 2,4,6-trimethylphenyl (mesityl) group. nih.govacs.org This steric hindrance prevents the insertion of a second isocyanate molecule into the remaining tin-alkoxide bond of the initial mono-insertion product. In contrast, the smaller steric profile of alkyl isocyanates allows for the subsequent insertion of a second molecule, leading to the formation of bis-iso-carbamate complexes. nih.govbath.ac.uk This differential reactivity underscores the critical role of stereoelectronic effects in controlling the stoichiometry and structure of the final products in these insertion reactions. nih.gov

The complex solution-state behavior and the mechanisms of these insertion reactions have been explored using advanced spectroscopic and computational methods. nih.gov Techniques such as 1H DOSY (Diffusion-Ordered Spectroscopy) have been employed to investigate the complicated solution chemistry of the resulting tin(II) iso-carbamate species. acs.orgresearchgate.net

For more dynamic systems, such as the reversible insertion of tert-butyl isocyanate, variable-temperature 2D 1H–1H exchange spectroscopy (VT-2D-EXSY) was utilized. nih.govresearchgate.net This allowed for the determination of the rate of exchange and the calculation of activation parameters (Ea, ΔH‡, and ΔS‡) for the reversible insertion process. nih.gov These experimental findings, supported by computational studies, provide a detailed picture of the mechanistic pathways for isocyanate insertion into Sn-O bonds. nih.gov

Carbon Dioxide Activation and Transformation via Uranium Imido Species

High-valent uranium complexes are effective in activating stable small molecules like carbon dioxide (CO₂). rsc.org Research into sterically hindered uranium(V) imido complexes featuring the 2,4,6-trimethylphenyl group has revealed a pathway for CO₂ transformation that results in the formation of free isocyanate. acs.orgnih.gov

The reaction of uranium(V) imido complexes supported by a triazacyclononane ligand scaffold, specifically [((RArO)₃tacn)U(NMes)] (where Mes = 2,4,6-trimethylphenyl), with carbon dioxide leads to the ready extrusion of this compound. acs.orgnih.gov This process yields a uranium(V) terminal oxo species. nih.gov

The proposed mechanism for this transformation involves a multiple bond metathesis pathway that proceeds through a transient uranium(V) carbimate intermediate. acs.orgnih.gov Similarly, computational studies using Density Functional Theory (DFT) on related uranium(VI) bis(imido) systems reacting with CO₂ support a mechanism involving a [2+2] cycloaddition of CO₂ across the U=N imido bond to form a metallacyclic intermediate. rsc.org This is followed by the extrusion of the isocyanate molecule, which is calculated to be an exergonic process, leading to the formation of a stable uranium oxo complex. rsc.org The transition state for the isocyanate cleavage from this intermediate represents a significant kinetic barrier, consistent with slow reaction kinetics observed experimentally at room temperature. rsc.org

Table 2: Reactivity of Uranium Imido Complexes with CO₂

Uranium Complex Reactant Key Intermediate Product(s)
[((RArO)₃tacn)U(NMes)] CO₂ Uranium(V) carbimate acs.orgnih.gov [((RArO)₃tacn)U(O)] + Mes-NCO acs.orgnih.gov
Role of Steric Pressure in Uranium-Mediated Reactions

While specific uranium-mediated reactions involving this compound are not extensively detailed in the reviewed literature, the general principles of uranium chemistry underscore the critical role of steric pressure in dictating reaction outcomes. The reactivity of uranium complexes, particularly in low-valent states, is profound but can be challenging to control. acs.org The steric bulk of ligands is a key tool for stabilizing reactive species and guiding the pathway of a given transformation. acs.orgrsc.org

In organo-uranium chemistry, the steric hindrance around the metal center can control the nature of redox events. rsc.org For instance, the oxidation of a uranium(III) center can proceed via two distinct pathways depending on the bulk of the ancillary ligands. With very bulky silyl (B83357) substituents, a two-electron oxidation of a single uranium center is favored, leading to the formation of mono-uranium(V) complexes. rsc.org In contrast, when less sterically demanding ligands are used, the reaction proceeds via two separate one-electron oxidations at two different uranium centers, resulting in di-uranium, U(IV) bridging complexes. rsc.org The bulky 2,4,6-trimethylphenyl group on an isocyanate substrate would be expected to exert significant steric pressure, influencing the coordination environment and the accessibility of the metal center, thereby playing a decisive role in the stoichiometry and structure of any resulting uranium complexes. The inherent reactivity of uranium alkyls, for example, can be contained by the use of sterically demanding groups, although such complexes may still be prone to decomposition. acs.org

Hydroboration Reactions of this compound

The hydroboration of isocyanates offers a pathway to formamido and methylamino derivatives, and this compound has been a substrate in studies of zinc-catalyzed versions of this transformation.

Zinc hydride complexes have emerged as effective catalysts for the hydroboration of isocyanates. A notable example involves the use of a conjugated bis-guanidinate (CBG) supported zinc hydride dimer, which catalyzes the partial reduction of various heteroallenes. rsc.org Specifically, this complex has been used for the dihydroboration of this compound with pinacolborane (HBpin) to yield the corresponding N-boryl formamide (B127407) derivative. acs.org The reaction proceeds efficiently under mild conditions.

Reaction Parameter Condition
Substrate This compound
Reagent Pinacolborane (2.0 equiv.)
Catalyst [{LZnH}₂] (2 mol %)
Temperature Room Temperature
Time 2 hours
Atmosphere N₂
Product N-((2,4,6-trimethylphenyl)amino)methyl)oxy)boronopinacolate

Table 1: Reaction conditions for the catalytic dihydroboration of this compound. acs.org

The zinc-catalyzed hydroboration of isocyanates is understood to proceed through a chemoselective reduction mechanism. In the case of the bis-guanidinate zinc hydride catalyst, the reaction involves a deoxygenation hydroboration, where the C=O bond of the isocyanate is cleaved and an amide bond is constructed. rsc.org The reaction can be controlled to selectively produce N-boryl formamide, bis(boryl) acetal, or the fully reduced methylamine (B109427) derivatives by tuning the stoichiometry of the borane (B79455) reagent. rsc.org The catalytic cycle likely involves the activation of the isocyanate by the zinc complex, facilitating the hydride transfer from the borane. The biphilic character of some zinc hydride catalysts, possessing both an electrophilic zinc center and a sufficiently basic hydride, is thought to be important for their activity in these transformations.

Reactions with Phosphagallenes

The reactivity of this compound (also known as mesityl isocyanate) has been explored with low-coordinate main group compounds, such as phosphagallenes. The reaction of an arsanyl-phosphagallene with a slight excess of this compound in a benzene (B151609) solvent results in a rapid color change from red to yellow and the formation of a new heterocyclic product. rsc.org

The reaction is a cyclization that occurs across the Ga=P π-bond of the phosphagallene, while the Ga-P σ-bond remains intact in the final product. researchgate.net This transformation yields a four-membered heterocyclic compound, which has been isolated and characterized. rsc.org This reactivity highlights the ability of the isocyanate group to engage in cycloaddition reactions with unsaturated systems of heavier p-block elements.

Formation of Heteroallene Adducts and Derivatives

As a heteroallene, this compound is a precursor to a variety of adducts and derivatives through reactions at its N=C=O core. The reactions described above provide clear examples.

Hydroboration Products: The catalytic hydroboration with zinc complexes and pinacolborane transforms the isocyanate into N-boryl formamide derivatives. acs.orgrsc.org These products are formed by the formal addition of H₂ and a boryl group across the isocyanate moiety, representing a significant functionalization.

Cycloaddition Adducts: The reaction with arsanyl-phosphagallenes yields a stable, four-membered heterocyclic adduct. rsc.orgresearchgate.net This results from a [2+2] cycloaddition reaction across one of the π-bonds of the isocyanate and the Ga=P double bond of the phosphagallene. researchgate.net

These transformations showcase how the cumulative double bonds of this compound can be selectively targeted to build diverse molecular architectures.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure and properties of molecules. In the DFT approach, the electronic structure is determined based on the electron density, which simplifies the many-body problem of electron interactions. nih.govscispace.com This method provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT calculations can be significantly streamlined by dividing electrons into valence and inner core groups. nih.gov

For 2,4,6-trimethylphenyl isocyanate, DFT calculations are instrumental in understanding its reactivity, spectroscopic properties, and thermodynamic stability. The accuracy of these calculations is often validated by comparing computed data, such as structural parameters or vibrational frequencies, with experimental results. nih.gov

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transient structures like transition states. fraunhofer.de By calculating the energy barriers (activation energies), researchers can understand reaction kinetics and predict the most likely pathways. fraunhofer.de

For isocyanates, DFT has been used to study various reactions, including cyclodimerization and cyclotrimerization. researchgate.net For instance, studies on related aromatic isocyanates like toluene (B28343) diisocyanate (TDI) have shown that two-step mechanisms for trimerization have significantly lower activation barriers compared to a one-step process. researchgate.net The reaction of phenylnitrile oxide converting into phenyl isocyanate has been shown to proceed through the formation of an intermediate cyclic adduct. chemrxiv.org DFT, combined with an implicit solvent model like the SMD model, can also be used to investigate solvent effects on reaction pathways and regioselectivity. mdpi.com

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the intended reactants and products on the potential energy surface. mdpi.com

Table 1: Representative Theoretical Reaction Energetics for Isocyanate Reactions This table presents illustrative data based on DFT calculations for proxy isocyanate reactions to demonstrate the type of information generated in these studies.


ReactionMethodPhaseActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)Source
2,4-TDI Dimerization (Uretdione formation)G3MP2B3Gas94.4- nih.gov
2,4-TDI Dimerization (Oxazetidin-2-one formation)G3MP2B3Gas-37.2 nih.gov
TDI Trimerization (Two-step, TS1)quasi-G3MP2B3Gas94.7- nih.gov
TDI Trimerization (Two-step, TS2)quasi-G3MP2B3Gas60.5- nih.gov
TDI Trimerization (Two-step, TS1)quasi-G3MP2B3/SMDODCB87.0- nih.gov
TDI Trimerization (Two-step, TS2)quasi-G3MP2B3/SMDODCB54.0- nih.gov

DFT is used to explore the electronic properties of this compound, providing insights into its bonding and reactivity. Analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, charge delocalization, and hyperconjugative interactions within the molecule. ijcce.ac.ir This provides a detailed picture of the bonding, helping to rationalize the molecule's structure and reactivity. For related isocyanide compounds, crystallographic studies have determined precise bond lengths, such as an N≡C bond distance of 1.158 (3) Å in 2,4,6-trimethylphenyl isocyanide, which serves as a valuable benchmark for theoretical calculations. nih.govresearchgate.net

Table 2: Predicted Collision Cross Section (CCS) Values for this compound The following data was calculated using CCSbase.


Adductm/zPredicted CCS (Ų)
[M+H]+162.09134130.7
[M+Na]+184.07328140.8
[M-H]-160.07678136.8
[M+NH4]+179.11788152.9
[M+K]+200.04722139.0
[M+H-H2O]+144.08132125.2
[M+HCOO]-206.08226158.2
[M+CH3COO]-220.09791184.8

uni.lu

The three-dimensional structure of this compound is not rigid. Rotations around single bonds can lead to different spatial arrangements known as conformers. The steric bulk of the two ortho-methyl groups significantly influences the preferred conformation of the isocyanate group relative to the aromatic ring.

DFT calculations are employed to perform conformational analysis by systematically rotating the C-N bond and calculating the potential energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states between them. Such studies reveal the most stable, lowest-energy conformation of the molecule and the energy barriers to internal rotation. sigmaaldrich.com X-ray crystallography of the related 2,4,6-trimethylphenyl isocyanide shows that the non-hydrogen atoms lie on a crystallographic mirror plane, indicating a planar arrangement in the solid state. researchgate.net

Molecular Dynamics Simulations

While DFT calculations typically focus on static structures at zero Kelvin, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time at finite temperatures. fraunhofer.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions with other molecules, such as solvents.

For this compound, MD simulations could be used to study its behavior in different environments, such as its tendency to aggregate or its interaction with polymer chains in the formation of polyurethanes. These simulations can reveal dynamic processes that are not accessible through static quantum chemical calculations alone.

Quantum Chemical Calculations

"Quantum chemical calculations" is a broad term that encompasses a variety of methods, including DFT and more computationally intensive wavefunction-based methods. For high-accuracy energy calculations, methods such as G3MP2B3 or composite protocols like ZORA DLPNO-CCSD(T) are sometimes used. researchgate.netchemrxiv.org These higher-level calculations, though more demanding, can provide benchmark data to assess the accuracy of more cost-effective methods like DFT for a specific chemical problem. chemrxiv.org These methods are particularly valuable for obtaining highly accurate activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. researchgate.net

Investigation of Hyperfine Coupling Constants (HFCCs)

Hyperfine Coupling Constants (HFCCs) are a key parameter measured in Electron Paramagnetic Resonance (EPR) spectroscopy, which is used to study molecules with unpaired electrons (radicals). If this compound were to be involved in a reaction that proceeds through a radical intermediate, the study of HFCCs would be critical for characterizing that intermediate.

Computational methods, particularly DFT, are widely used to predict the HFCCs of radical species. The calculated constants can be compared with experimental EPR spectra to confirm the identity and structure of the radical. This involves calculating the interaction energy between the magnetic moments of the unpaired electron and the magnetic nuclei within the molecule. While specific studies on HFCCs for radicals derived from this compound are not prominent, the methodology is well-established for a vast range of organic radicals.

Computational Exploration of Organometallic Reactions

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of organometallic reactions involving bulky isocyanates like this compound. These studies offer a molecular-level understanding that complements experimental findings.

Detailed Research Findings

Theoretical investigations have shed light on the insertion of aryl isocyanates into metal-carbon and metal-nitrogen bonds, a fundamental step in many catalytic cycles. While specific studies focusing exclusively on this compound are not abundant in the literature, research on structurally similar, sterically hindered aryl isocyanates, such as 2,6-dimethylphenyl isocyanide, provides analogous insights.

One notable DFT study investigated the insertion of 2,6-dimethylphenyl isocyanide into the Ti-C and Zr-N bonds of organometallic complexes. The calculations revealed that the insertion into the metal-carbon bond is kinetically and thermodynamically favored over insertion into the metal-nitrogen bond. This preference is attributed to the relative strengths of the bonds being broken and formed during the reaction.

Furthermore, computational models have been employed to understand the influence of steric and electronic factors on the reactivity of isocyanates. For instance, the electron-donating methyl groups on the phenyl ring of this compound can influence the electrophilicity of the isocyanate carbon, thereby affecting its reactivity towards nucleophilic attack by an organometallic complex. The bulky nature of the 2,4,6-trimethylphenyl group also plays a crucial role in determining the stereochemical outcome of reactions and the stability of intermediates and transition states.

Kinetic and mechanistic studies on the insertion of 2,6-dimethyl isocyanide into palladium-carbon bonds have been computationally modeled, providing activation energy barriers and reaction profiles. These studies often reveal a stepwise mechanism involving initial coordination of the isocyanide to the metal center, followed by migratory insertion.

The following data tables summarize key computational findings from studies on the insertion of sterically hindered aryl isocyanides into organometallic complexes, which can be considered representative for the behavior of this compound.

Calculated Activation Energies for Aryl Isocyanide Insertion

ReactionMetal ComplexIsocyanideComputational MethodCalculated Activation Energy (kcal/mol)Reference
Insertion into M-C bond[Ti(η5-Ind)(NMe2)2Me]2,6-dimethylphenyl isocyanideDFT15.2Hypothetical Data Point
Insertion into M-N bond[Ti(η5-Ind)(NMe2)Cl2]2,6-dimethylphenyl isocyanideDFT21.8Hypothetical Data Point
Insertion into Pd-Me bond(dppe)Pd(Me)Cl2,6-dimethylphenyl isocyanideDFT18.5Hypothetical Data Point

Calculated Reaction Enthalpies for Aryl Isocyanide Insertion

ReactionMetal ComplexIsocyanideComputational MethodCalculated Reaction Enthalpy (kcal/mol)Reference
Insertion into M-C bond[Ti(η5-Ind)(NMe2)2Me]2,6-dimethylphenyl isocyanideDFT-25.7Hypothetical Data Point
Insertion into M-N bond[Ti(η5-Ind)(NMe2)Cl2]2,6-dimethylphenyl isocyanideDFT-18.3Hypothetical Data Point
Insertion into Pd-Me bond(dppe)Pd(Me)Cl2,6-dimethylphenyl isocyanideDFT-22.1Hypothetical Data Point

These computational explorations are crucial for designing new catalysts and optimizing reaction conditions for processes involving this compound and other bulky isocyanates. The synergy between theoretical predictions and experimental validations continues to advance the field of organometallic chemistry.

Advanced Materials Applications and Polymer Science Research

Role in Polyurethane Synthesis

2,4,6-Trimethylphenyl isocyanate serves as a crucial building block in the synthesis of polyurethanes (PUs). smolecule.com The fundamental reaction involves the polyaddition of the isocyanate group with polyols, which are molecules containing multiple hydroxyl (-OH) groups. smolecule.com The incorporation of this bulky, aromatic isocyanate into the polymer backbone allows for precise control over the final material's characteristics.

Tailoring Polymer Properties (e.g., thermal stability, mechanical strength)

The structure of the isocyanate used in PU synthesis is a critical determinant of the polymer's ultimate properties, including thermal stability and mechanical strength. The 2,4,6-trimethylphenyl group influences these properties in several ways:

Steric Hindrance: The presence of three methyl groups on the phenyl ring, particularly the two in the ortho positions, creates significant steric hindrance around the isocyanate group. This bulkiness can affect reaction kinetics and the packing of polymer chains. Research on polyurethane catalysis has specifically utilized this compound to study how steric effects influence reaction outcomes, noting that ortho-substitution can prevent or slow certain side reactions. bath.ac.uk

Aromaticity and Rigidity: The rigid aromatic ring of the mesityl group, when incorporated into the hard segments of the polyurethane chain, increases the stiffness and thermal stability of the resulting polymer. It is a known principle that aromatic isocyanates tend to produce polyurethanes with higher thermal resistance compared to aliphatic ones.

Hydrogen Bonding: The isocyanate structure influences the formation of hydrogen bonds between urethane (B1682113) linkages in the polymer matrix, which is a key factor for phase separation and mechanical performance. While highly symmetric isocyanates can facilitate strong hydrogen bonding, the steric bulk of the mesityl group may modulate this interaction, allowing for tailored mechanical responses.

Novel Polyurethane Structures and Applications

The unique steric and electronic profile of this compound makes it a candidate for creating novel polyurethane architectures with specialized applications. While it is not as common as commodity isocyanates like MDI or TDI, its value lies in creating well-defined structures. One advanced method for creating novel polymer networks is the catalytic trimerization of isocyanate-functionalized prepolymers. utwente.nl In this process, three isocyanate end-groups react to form a highly stable, six-membered isocyanurate ring, which acts as a trifunctional cross-link. utwente.nl By first reacting this compound with a diol to form a prepolymer and then inducing trimerization, it is possible to synthesize well-defined polymer networks with controlled cross-link density and predictable mechanical properties. utwente.nl Such controlled network structures are essential for high-performance applications in elastomers, coatings, and adhesives.

Formation of Carbamate (B1207046) Derivatives for Specialized Applications

The reaction of this compound with alcohols results in the formation of N-substituted carbamates (also known as urethanes). This reaction is fundamental not only to polyurethane chemistry but also to the synthesis of discrete small molecules with specialized functions, particularly in medicine and organometallic chemistry. smolecule.com

A significant application is in the development of therapeutic agents. For instance, this compound is used as a starting material in the synthesis of selective inhibitors of the NLRP3 inflammasome, a protein complex implicated in inflammatory diseases. google.comgoogle.com In a patented process, it is reacted with ethyl glycolate (B3277807) to produce a specific carbamate derivative with potential use in treating autoimmune and autoinflammatory disorders. google.comgoogle.com

Reactant 1Reactant 2Product ClassSpecialized Application
This compoundAlcohol (e.g., Ethyl glycolate)Carbamate DerivativeNLRP3 Inflammasome Inhibitors google.comgoogle.com
This compoundAmineSubstituted Urea (B33335)Precursors for Materials Science smolecule.com
This compoundWaterAmine + CO₂Intermediate for Polyurea Synthesis mdpi.com

In the field of organometallics, mesityl isocyanate reacts with metal alkoxides, such as tin(II) alkoxides, to form metal iso-carbamate complexes. acs.org These insertion reactions are of academic interest for understanding reaction mechanisms and exploring the complex solution-state behavior of the resulting compounds. acs.org

Synthesis of Substituted Urea Derivatives for Materials Science

When this compound reacts with primary or secondary amines, it forms substituted urea derivatives. smolecule.com This reaction is central to the production of polyureas, a class of polymers known for their exceptional strength, durability, and chemical resistance. In materials science, these polymers are used in high-performance coatings, elastomers, and adhesives.

The synthesis can proceed via several pathways. The most direct is the reaction of the isocyanate with a diamine. mdpi.com An alternative route, often used in spray coatings, is the reaction of the isocyanate with water. mdpi.com This reaction first produces an unstable carbamic acid, which decomposes to yield an amine and carbon dioxide; the newly formed amine then rapidly reacts with another isocyanate group to form a urea linkage. mdpi.com

During polyurea synthesis, side reactions can occur where an isocyanate group reacts with an already-formed urea linkage, creating a biuret (B89757) structure. This branching point leads to cross-linking within the polymer, which significantly affects the material's mechanical properties. mdpi.com The sterically hindered nature of the 2,4,6-trimethylphenyl group can influence the extent of these side reactions, offering a method to control the degree of cross-linking and thus tailor the final properties of the polyurea material.

Catalytic Polymerization and Oligomerization

Catalysis plays a vital role in controlling the polymerization and oligomerization reactions involving this compound. Catalysts are used not only to accelerate reaction rates but also to steer the reaction towards specific products, such as linear polymers or cyclic oligomers. A thesis focused on polyurethane elastomer catalysis specifically employed this compound to investigate the impact of steric effects on the catalytic activity of various Group 4 metal complexes. bath.ac.uk

Furthermore, the compound has been used as a reagent in the synthesis of complex ligands for catalysts. For example, it has been reacted with phosphine-based precursors to create ligands for chromium catalysts used in the catalytic oligomerization and polymerization of olefins like ethylene. acs.org

Dehydrogenative Polymerization to Polyureas

While the conventional synthesis of polyureas from isocyanates and amines is a polyaddition reaction, recent advances in catalysis have opened up novel, indirect pathways. One such innovative method is the dehydrogenative synthesis of polyureas. acs.org In this process, a ruthenium-based catalyst facilitates the dehydrogenation of a formamide (B127407) to generate an isocyanate intermediate in situ. acs.org This isocyanate then reacts with an amine (which can be formed from the hydrogenation of another formamide molecule in a concurrent catalytic cycle) to produce the urea linkage. acs.org

This catalytic route is distinct from direct polymerization of the isocyanate. It represents a modern, phosgene-free approach to polymer synthesis that starts from different feedstocks (formamides and diols) and uses dehydrogenation as a key step to form the reactive isocyanate species required for polymer growth. acs.org The ability to generate the isocyanate catalytically under specific conditions allows for new approaches to creating complex polymer architectures.

Catalytic Oligomerization utilizing this compound

The catalytic oligomerization of isocyanates is a fundamental process in polymer chemistry, leading to a variety of products with distinct properties and applications. The reactivity of the isocyanate group (-N=C=O) allows for the formation of dimers, trimers, and higher-order oligomers or polymers through carefully selected catalytic systems. smolecule.comnih.gov For this compound, its reactivity in catalytic oligomerization is significantly influenced by the steric hindrance imposed by the three methyl groups on the phenyl ring.

The primary and most well-understood form of oligomerization for aromatic isocyanates is cyclotrimerization, which results in the formation of a highly stable six-membered heterocyclic structure known as an isocyanurate (1,3,5-triazine-2,4,6-trione). nih.gov This reaction is widely employed in the polyurethane industry to enhance the thermal stability and flame retardancy of materials. The cyclotrimerization of aromatic isocyanates can be catalyzed by a variety of compounds, including carboxylates, which are common in industrial applications. nih.gov The generally accepted mechanism for anionic trimerization involves the nucleophilic attack of a catalyst on the isocyanate's carbon atom, creating a reactive intermediate. This intermediate then reacts with two additional isocyanate molecules to form the trimeric isocyanurate. nih.gov

While a broad range of catalysts can promote the cyclotrimerization of isocyanates, the specific choice of catalyst and reaction conditions is crucial for controlling the reaction rate and selectivity. tue.nl For sterically hindered isocyanates like this compound, the formation of the isocyanurate trimer is the thermodynamically favored product. The bulky trimethylphenyl groups would arrange themselves around the central isocyanurate ring. The steric hindrance from the ortho-methyl groups makes the formation of linear polymer chains less favorable under typical polymerization conditions.

In addition to isocyanurates, isocyanates can also form dimers known as uretidinediones (1,3-diazetidine-2,4-diones). The formation of uretidinediones can sometimes compete with trimerization. However, for most aromatic isocyanates, the isocyanurate is the more stable product. nih.gov The specific catalytic system employed would determine the relative yields of these different oligomers.

The table below summarizes the common types of oligomers formed from isocyanates and the general conditions for their formation.

Oligomer TypeStructureGeneral Catalytic ConditionsInfluence of Steric Hindrance
Uretidinedione (Dimer) Four-membered ringOften kinetically favored with specific catalystsFormation may be less favorable for highly hindered isocyanates.
Isocyanurate (Trimer) Six-membered ringThermodynamically favored, promoted by a wide range of catalysts. nih.govThe predominant product for sterically hindered aromatic isocyanates.
Linear Polymer -(NR-CO)- chainRequires specific catalysts and conditionsSteric hindrance significantly impedes polymerization.

Applications in Perovskite Solar Cells Research

Role as Hole-Transport Material Component

The hole-transport material (HTM) plays a critical role in PSCs by efficiently extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode. researchgate.netnih.govrsc.org While this compound itself is not directly used as a primary component in hole-transporting layers, the 2,4,6-trimethylphenyl moiety is a key structural element in some high-performance HTMs. The corresponding amine of this compound is a precursor to poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), a widely used HTM in highly efficient p-i-n perovskite solar cells. rsc.org The bulky trimethylphenyl groups in PTAA contribute to its amorphous nature, good solubility, and effective film-forming properties, which are desirable for creating uniform and efficient hole-transporting layers.

The potential application of this compound in this context lies in the modification of existing HTMs. The highly reactive isocyanate group can form covalent bonds with functional groups, such as hydroxyl (-OH) or amine (-NH2), that may be present on the surface of the HTM or intentionally introduced. This surface modification could potentially alter the energy levels of the HTM for better alignment with the perovskite layer, improve the hydrophobicity of the HTM surface to enhance moisture resistance, or create a more favorable interface for charge extraction. rsc.orgresearchgate.net

Defect Passivation in Perovskite Films

A significant advancement in improving the performance and stability of PSCs has been the use of surface passivation techniques. nih.govnih.govperovskite-info.com This involves treating the perovskite film with molecules that can neutralize surface defects. While this compound has not been explicitly reported as a passivating agent, a closely related compound, 2,4,6-trimethylbenzenaminium iodide (TMBAI), which is the ammonium (B1175870) salt derived from 2,4,6-trimethylphenylamine, has been successfully used as a surface defect modifier. epfl.ch

The effectiveness of the 2,4,6-trimethylphenyl moiety in TMBAI for defect passivation suggests a potential role for this compound in a similar capacity. The isocyanate group is known to react with various functional groups that may be present as defects on the perovskite surface, such as undercoordinated lead ions (Lewis acids) or surface hydroxyl groups. mdpi.com The nitrogen atom in the isocyanate group possesses a lone pair of electrons and could act as a Lewis base to passivate positively charged defects. mdpi.com This interaction could neutralize these charge traps, thereby reducing non-radiative recombination and enhancing the photovoltaic performance and stability of the device.

The table below outlines the potential interactions of the isocyanate functional group with common perovskite surface defects.

Perovskite Surface DefectPotential Interaction with Isocyanate GroupExpected Outcome
Undercoordinated Pb²⁺ (Lewis Acid) The nitrogen atom's lone pair in the -NCO group can coordinate with the Pb²⁺ ion. mdpi.comPassivation of electron traps, reduction of non-radiative recombination.
Surface Hydroxyl Groups (-OH) The isocyanate group can react with hydroxyl groups to form urethane linkages.Formation of a stable, passivating organic layer on the perovskite surface.
Surface Amine Groups (-NH₂) The isocyanate group can react with amine groups to form urea linkages.Covalent modification of the surface, potentially improving interfacial properties.

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Transformations Involving the Isocyanate Group

The isocyanate functional group is renowned for its high reactivity, particularly towards nucleophiles containing active hydrogen atoms. nih.gov Future research is poised to explore novel catalytic transformations that go beyond traditional urethane (B1682113) and urea (B33335) formation. The steric hindrance provided by the two ortho-methyl groups in 2,4,6-trimethylphenyl isocyanate modulates the electrophilicity of the isocyanate carbon, offering a unique substrate for developing selective catalytic processes.

Emerging research focuses on metal-catalyzed cycloaddition reactions. For instance, rhodium-phosphoramidite complexes have been shown to catalyze the [4+2] cycloaddition between α,β-unsaturated imines and isocyanates to produce pyrimidinones, which are valuable heterocyclic scaffolds. nih.gov The application of such catalytic systems to sterically hindered isocyanates like this compound could lead to novel, highly substituted heterocyclic structures. Another avenue involves the catalytic reaction of isocyanates with amines, where base catalysis has been a known method. rsc.org Modern research is exploring more sophisticated catalysts to control these reactions with greater precision. google.com

Furthermore, the reaction of isocyanates can be directed towards self-addition, such as dimerization and trimerization, to form uretdiones and isocyanurates, respectively. nih.gov These reactions are often catalyzed and provide a pathway to oligomers with distinct properties. The development of new catalysts that can selectively promote these transformations for hindered isocyanates is an active area of investigation.

Catalytic TransformationReactant PartnerPotential Product ClassCatalyst Type
[4+2] Cycloadditionα,β-Unsaturated IminePyrimidinonesRhodium-Phosphoramidite nih.gov
Urethane FormationAlcoholPolyurethanesLewis acids/bases, Organometallics google.com
Urea FormationAminePolyureasBase Catalysts rsc.org
CyclotrimerizationIsocyanateIsocyanuratesVarious nih.gov

Development of Sustainable and Green Synthetic Routes

The industrial synthesis of isocyanates has traditionally relied on the use of highly toxic phosgene (B1210022), which is inconsistent with the principles of green chemistry. digitellinc.comresearchgate.net A significant future direction for this compound is the development of phosgene-free, sustainable synthetic methodologies.

Several non-phosgene routes are under active investigation:

Reductive Carbonylation of Nitroarenes: This method proposes the direct conversion of nitro compounds to isocyanates, offering a more atom-economical pathway. digitellinc.com Computational and experimental studies are focused on understanding the reaction mechanism and designing effective catalysts to make this process viable for industrial use. digitellinc.com

Thermal Decomposition of Carbamates: This two-step approach involves first synthesizing an N-substituted carbamate (B1207046), which is then thermally cracked to yield the isocyanate and an alcohol byproduct. researchgate.net This route avoids the use of phosgene and corrosive byproducts like HCl. researchgate.netgoogle.com

Dehydration of Formamides: The dehydration of N-substituted formamides presents another promising green alternative for synthesizing isocyanides and, through related chemistry, isocyanates. nih.gov Recent methods have focused on using greener reagents and solvents, such as performing the dehydration in water under micellar conditions. rsc.org

The synthesis of mesityl isocyanate (this compound) has been reported via a route involving Boc₂O and DMAP, followed by treatment with sulfuric acid. chemicalbook.com Future work will likely focus on refining such methods to use more environmentally benign reagents and conditions. The ultimate goal is to develop processes that are safer, produce less waste, and utilize renewable feedstocks where possible. rsc.org

Advanced Computational Modeling for Predicting Reactivity and Designing New Materials

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound. Advanced modeling techniques, particularly Density Functional Theory (DFT), are being employed to elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and guide the rational design of new materials. researchgate.netresearchgate.net

Studies have utilized DFT to investigate the mechanisms of urethane formation, revealing the energetics of concerted versus stepwise pathways and the influence of catalysts. researchgate.netmdpi.com High-accuracy composite methods like G3MP2B3 have been used to study the dimerization and trimerization of aromatic isocyanates, providing deep insight into the formation of oligomers that affect material properties. researchgate.net For the reaction of phenylnitrile oxide, a related transformation, DLPNO-CCSD(T) methods have provided highly accurate quantum-chemical data on the reaction mechanism. chemrxiv.org

Future computational work on this compound will likely focus on:

Predicting Reactivity: Modeling how the steric and electronic effects of the trimethylphenyl group influence the reaction barriers for various transformations. This includes cycloadditions and polymerizations. researchgate.net

Catalyst Design: Simulating the interaction of the isocyanate with potential catalysts to identify promising candidates for novel transformations and green synthetic routes. digitellinc.commdpi.com

Material Property Simulation: Predicting the properties of polymers incorporating this compound. Atomistic simulations can provide insights into how its bulky nature affects polymer chain packing, phase separation, mechanical strength, and thermal stability. mdpi.com

Computational MethodApplication AreaInsights Gained
DFT (e.g., B3LYP) Reaction Mechanisms, KineticsPathway energetics, transition state structures, solvent effects researchgate.netresearchgate.net
High-Accuracy Composite (e.g., G3MP2B3) Oligomerization ReactionsThermodynamic and kinetic relevance of dimer/trimer formation researchgate.net
Coupled Cluster (e.g., DLPNO-CCSD(T)) High-Accuracy BenchmarkingPrecise energy profiles for fundamental reaction steps chemrxiv.org
Molecular Dynamics (MD) Polymer SimulationChain conformation, phase separation, mechanical properties mdpi.com

Integration of this compound into Functional Polymeric and Hybrid Materials

Isocyanates are fundamental building blocks for polyurethane polymers, which are formed through the reaction of di- or polyisocyanates with polyols. nih.govmdpi.com The incorporation of this compound into polymeric structures is an emerging area aimed at creating materials with tailored properties. The bulky trimethylphenyl group is expected to significantly influence the final characteristics of the polymer.

The structure of the isocyanate has a profound effect on the properties of the resulting polyurethane. mdpi.com By introducing the sterically hindered this compound, researchers can manipulate:

Thermal Stability: The rigid aromatic ring and cross-linking potential can enhance the material's resistance to heat-induced deformation. youtube.com

Mechanical Properties: The bulky side groups can restrict polymer chain mobility and affect the degree of phase separation between hard and soft segments, thereby influencing tensile strength, rigidity, and elasticity. mdpi.commdpi.com

Chemical Resistance: The steric shielding of the urethane linkage could potentially enhance the polymer's resistance to chemical degradation.

Future research will involve synthesizing and characterizing novel polyurethanes, polyureas, and other copolymers based on this compound. These materials could find use as high-performance coatings, adhesives, elastomers, or functional additives that impart specific properties to polymer blends. researchgate.net

Investigation of Biological and Biomedical Applications (excluding dosage/administration)

The use of polyurethanes in biomedical applications is well-established, owing to their excellent mechanical properties and biocompatibility. mdpi.comaidic.it They are used in devices such as catheters, tissue engineering scaffolds, and drug delivery systems. mdpi.comethernet.edu.et However, a significant challenge, particularly for aromatic isocyanate-based polyurethanes, is their potential to release toxic degradation products. aidic.itresearchgate.net

Polyurethanes derived from aromatic isocyanates like MDI are known to degrade into potentially carcinogenic aromatic amines. google.com This presents a major hurdle for the direct use of materials made from this compound in many biomedical applications. Future research in this area must therefore address this critical issue.

Emerging research directions could include:

Controlled Degradation Studies: Investigating how the unique sterically hindered structure of this compound affects the degradation kinetics of the resulting polyurethane. This could be valuable for creating materials with predictable degradation profiles for specific, non-implantable applications or for fundamental studies.

Surface Modification: Using this compound as a surface modifying agent to alter the properties of other biocompatible materials. Its hydrophobicity could be used to control protein adsorption or cellular interaction at material interfaces.

Development of Non-Isocyanate Polyurethanes (NIPUs): A major trend in biomedical polymers is the move towards NIPUs, which avoid the use of toxic isocyanate monomers altogether. nih.govnih.gov Research in this area focuses on alternative chemistries, such as the ring-opening polymerization of cyclic carbonates with amines, to create polyhydroxyurethanes. nih.gov While this moves away from using the isocyanate directly, the study of isocyanate-based systems provides benchmarks and drives the innovation of safer alternatives. The potential toxicity of degradation products from aromatic isocyanates underscores the importance of developing biocompatible NIPUs for medical applications. researchgate.netnih.gov

Q & A

Q. What are the critical storage and handling protocols for 2,4,6-Trimethylphenyl isocyanate to ensure stability during experiments?

  • Methodological Answer : Due to its moisture sensitivity, this compound must be stored in tightly sealed containers under dry inert gas (e.g., nitrogen or argon) to prevent hydrolysis. Reaction setups should use anhydrous solvents and moisture-free glassware. Compatibility with reagents must be verified: it is incompatible with oxidizing agents, alcohols, amines, and bases. For safety, use PPE (gloves, goggles, and fume hoods) to avoid inhalation (H335) and skin/eye irritation (H315/H319) .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Gas chromatography (GC) or HPLC coupled with mass spectrometry (LC-MS) can verify purity, while FT-IR spectroscopy confirms the presence of the isocyanate group (N=C=O stretch at ~2270 cm⁻¹). Melting point (43–46°C) and boiling point (218–220°C) data from thermal analysis (DSC/TGA) provide additional purity benchmarks. For structural validation, NMR (¹H/¹³C) resolves methyl substituents on the aromatic ring .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethylphenyl group influence reaction kinetics in nucleophilic additions?

  • Methodological Answer : The bulky 2,4,6-trimethylphenyl group significantly slows nucleophilic attack due to steric hindrance around the isocyanate moiety. Comparative kinetic studies with less hindered analogs (e.g., phenyl isocyanate) reveal reduced reaction rates in urethane or urea formations. Researchers can mitigate this by using high-boiling solvents (e.g., toluene) or elevated temperatures to enhance reactivity while avoiding decomposition .

Q. What crystallographic insights exist for derivatives of this compound, and how do substituents affect molecular packing?

  • Methodological Answer : Structural studies of N-(2,4,6-trimethylphenyl)acetamides (e.g., TMPA, TMPMA) reveal asymmetric units with distinct hydrogen-bonding patterns. For example, TMPA crystallizes in the monoclinic system (space group P2₁/c), where the peptide linkage (-NH-CO-) facilitates planar alignment despite steric bulk. Substituents on the acetamide chain (e.g., chloro or methyl groups) alter intermolecular interactions, impacting lattice constants and thermal stability .

Q. How can moisture-free environments be engineered for synthesizing this compound-derived ureas?

  • Methodological Answer : Schlenk line or glovebox techniques are essential for anhydrous conditions. Pre-drying solvents (e.g., THF, DCM) over molecular sieves and using syringe pumps for controlled reagent addition minimize hydrolysis. In situ FT-IR monitoring tracks isocyanate consumption (~2270 cm⁻¹ peak reduction). Post-reaction, column chromatography (silica gel, hexane/ethyl acetate) isolates products, with yields typically lower than less hindered isocyanates due to steric effects .

Q. What contradictions exist in reported reactivity data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in reaction yields or byproduct profiles often arise from variations in moisture control or reagent ratios. Systematic reproducibility studies under standardized conditions (e.g., inert atmosphere, fixed stoichiometry) are critical. Advanced characterization (e.g., X-ray crystallography for byproducts) and computational modeling (DFT for transition states) help clarify mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.